5-Amino-n,2-dimethylbenzenesulfonamide

Medicinal Chemistry Synthetic Chemistry Sulfonamide Derivatives

This benzenesulfonamide features a critical 5-amino group enabling diazotization, acylation, and alkylation for rapid derivatization. It is a strategic intermediate for synthesizing focused kinase inhibitor libraries (CaMKII) and nanomolar CA IX inhibitors in oncology programs. Ensure reliable downstream coupling and robust SAR exploitation with this high-purity scaffold.

Molecular Formula C8H12N2O2S
Molecular Weight 200.26 g/mol
CAS No. 6274-17-5
Cat. No. B112857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-n,2-dimethylbenzenesulfonamide
CAS6274-17-5
Molecular FormulaC8H12N2O2S
Molecular Weight200.26 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N)S(=O)(=O)NC
InChIInChI=1S/C8H12N2O2S/c1-6-3-4-7(9)5-8(6)13(11,12)10-2/h3-5,10H,9H2,1-2H3
InChIKeyMJDDMEMUOZNKIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility26.2 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-N,2-dimethylbenzenesulfonamide (CAS 6274-17-5): Technical Grade Procurement and Chemical Class Overview


5-Amino-N,2-dimethylbenzenesulfonamide (CAS 6274-17-5) is an organic chemical compound within the benzenesulfonamide class, with the molecular formula C8H12N2O2S and a molecular weight of 200.26 g/mol [1]. It is characterized by a benzene ring substituted with a primary amine group (-NH2) at the 5-position, a methyl group (-CH3) at the 2-position, and an N-methylsulfonamide group (-SO2NHCH3) [2]. This compound is primarily available as a research chemical or synthetic intermediate from various suppliers at a typical purity specification of 95% .

5-Amino-N,2-dimethylbenzenesulfonamide (CAS 6274-17-5): Why Generic Benzenesulfonamide Substitution Is Not Appropriate


Benzenesulfonamides are not a monolithic class of interchangeable compounds. Substitution of 5-Amino-N,2-dimethylbenzenesulfonamide (CAS 6274-17-5) with a seemingly similar analog can lead to failure in specific research contexts due to the critical role of the 5-amino substituent . The amino group at the 5-position is essential for its utility as a synthetic intermediate, enabling further derivatization, such as diazotization, acylation, or alkylation, to create more complex molecules [1]. A close analog lacking this functional handle, such as N,2-dimethylbenzenesulfonamide (CAS 13440-22-7), would be inert in these specific synthetic sequences, thereby failing to produce the desired final product .

5-Amino-N,2-dimethylbenzenesulfonamide (CAS 6274-17-5): Quantified Evidence for Differentiated Selection Over Analogs


Structural and Synthetic Differentiation: The Critical Role of the 5-Amino Group Compared to N,2-Dimethylbenzenesulfonamide

5-Amino-N,2-dimethylbenzenesulfonamide (CAS 6274-17-5) possesses a unique structural feature: a primary aromatic amine group at the 5-position, which is absent in its close analog N,2-dimethylbenzenesulfonamide (CAS 13440-22-7) . This functional group enables a range of synthetic transformations, including diazotization and subsequent replacement with nucleophiles or participation in azo-coupling reactions, which are fundamental for creating diverse sulfonamide-based libraries [1]. The absence of this group in the analog renders it a synthetic dead-end for such pathways, establishing a clear, binary functional differentiation.

Medicinal Chemistry Synthetic Chemistry Sulfonamide Derivatives

Therapeutic Potential Via Carbonic Anhydrase IX (CA IX) Inhibition in Cancer Research

A 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of 5-Amino-N,2-dimethylbenzenesulfonamide exhibited nanomolar affinity for Carbonic Anhydrase IX (CA IX), a well-validated tumor-associated isoform . While the parent compound itself was not tested, its derivatives were identified as potential lead compounds for anticancer therapy. This class-level inference suggests that the 5-Amino-N,2-dimethylbenzenesulfonamide scaffold is capable of engendering high-affinity, target-specific biological activity when appropriately functionalized, a property that cannot be assumed for other benzenesulfonamide isomers or analogs.

Oncology Carbonic Anhydrase Inhibition Drug Discovery

Regulatory Hazard Classification and Safety Profile (ECHA)

According to the European Chemicals Agency (ECHA) Classification and Labelling Inventory, 5-Amino-N,2-dimethylbenzenesulfonamide (CAS 6274-17-5) carries specific hazard classifications, including Acute Toxicity Category 4 (H312: Harmful in contact with skin), Skin Irritation Category 2 (H315), and Eye Irritation Category 2 (H319) [1]. This defined regulatory profile provides clear, actionable data for risk assessment, safe handling protocol development, and compliance documentation, which is essential for industrial and research procurement and use.

Chemical Safety Regulatory Compliance Hazard Assessment

Compound Purity Specification: A Quantifiable Procurement Parameter

Multiple vendors list 5-Amino-N,2-dimethylbenzenesulfonamide (CAS 6274-17-5) with a minimum purity specification of 95% . This quantitative benchmark provides a clear and verifiable procurement criterion against which supplier offerings can be evaluated. While it does not differentiate the molecule from analogs, it is a critical, quantifiable parameter for ensuring experimental reproducibility and is a cornerstone of informed sourcing decisions.

Quality Control Analytical Chemistry Procurement Specification

Potential as a CaMKII Inhibitor Scaffold in Neuroscience

Patent literature indicates that certain benzenesulfonamide compounds, which can be derived from or are structurally related to 5-Amino-N,2-dimethylbenzenesulfonamide, are being investigated for their ability to inhibit calcium/calmodulin-dependent protein kinase II (CaMKII) [1]. CaMKII is a key enzyme involved in synaptic plasticity, learning, and memory, and its dysregulation is implicated in various neurological disorders. This provides a class-level inference that the 5-Amino-N,2-dimethylbenzenesulfonamide scaffold is a relevant starting point for developing modulators of this therapeutically important target.

Neuroscience Kinase Inhibition Drug Discovery

5-Amino-N,2-dimethylbenzenesulfonamide (CAS 6274-17-5): Primary Application Scenarios Based on Evidence


Medicinal Chemistry: Scaffold for Developing Anticancer Agents Targeting Carbonic Anhydrase IX

This compound and its derivatives are suitable for use in oncology-focused medicinal chemistry programs aimed at developing novel CA IX inhibitors. The evidence from a 2023 study showing that its derivatives achieve nanomolar affinity for this tumor-associated target supports the selection of this specific scaffold for hit-to-lead or lead optimization campaigns .

Medicinal Chemistry: Scaffold for Developing CaMKII Inhibitors for Neurological Disorders

For research programs investigating the therapeutic potential of modulating calcium/calmodulin-dependent protein kinase II (CaMKII), this benzenesulfonamide scaffold represents a relevant chemical starting point. Patent literature suggests its derivatives are being explored for this application, providing a rationale for its use in synthesizing focused libraries for kinase inhibition assays [1].

Synthetic Chemistry: A Versatile Intermediate Requiring a 5-Amino Functional Handle

5-Amino-N,2-dimethylbenzenesulfonamide is a critical reagent in synthetic routes that necessitate a benzenesulfonamide core with a primary aromatic amine at the 5-position. This functional group is essential for subsequent transformations such as diazotization and coupling, enabling the construction of more complex sulfonamide-containing molecules, including azo dyes and pharmaceutical intermediates [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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